molecular formula C11H9BrF3NO2 B13692707 1-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-pyrrolidinone

1-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-pyrrolidinone

Cat. No.: B13692707
M. Wt: 324.09 g/mol
InChI Key: ZJZFMNPHXMDMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-pyrrolidinone is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of 2-bromo-5-(trifluoromethoxy)phenylboronic acid as a starting material . The reaction conditions often include the use of palladium catalysts and appropriate solvents to facilitate the coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-pyrrolidinone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds .

Scientific Research Applications

1-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-pyrrolidinone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 1-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and triggering biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-pyrrolidinone is unique due to the presence of the pyrrolidinone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Continued exploration of its properties and applications will likely yield new insights and innovations.

Properties

Molecular Formula

C11H9BrF3NO2

Molecular Weight

324.09 g/mol

IUPAC Name

1-[2-bromo-5-(trifluoromethoxy)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C11H9BrF3NO2/c12-8-4-3-7(18-11(13,14)15)6-9(8)16-5-1-2-10(16)17/h3-4,6H,1-2,5H2

InChI Key

ZJZFMNPHXMDMFW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=CC(=C2)OC(F)(F)F)Br

Origin of Product

United States

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